molecular formula C13H12N2 B11902107 6-(Dimethylamino)naphthalene-2-carbonitrile CAS No. 5043-04-9

6-(Dimethylamino)naphthalene-2-carbonitrile

Cat. No.: B11902107
CAS No.: 5043-04-9
M. Wt: 196.25 g/mol
InChI Key: STAGLMGPANNJGP-UHFFFAOYSA-N
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Description

6-(Dimethylamino)naphthalene-2-carbonitrile is a specialized chemical reagent designed for advanced research applications. It belongs to a class of environment-sensitive fluorophores, similar to the well-documented 6-N,N-dimethylamino-2,3-naphthalimide (6DMN), which are prized for their solvatochromic properties . These compounds exhibit significant changes in their fluorescence emission—including shifts in wavelength and intensity—based on the polarity of their immediate microenvironment . This makes them powerful tools for studying biological processes without interfering with native structure and function . The core research value of this compound lies in its potential application as a molecular probe in confocal microscopy and fluorescence spectroscopy. Researchers can utilize it to investigate dynamic processes such as protein folding, protein-protein interactions, and ligand-receptor binding . When incorporated into peptide ligands or other biomolecules, its fluorescence is typically low in aqueous environments but increases substantially upon binding to hydrophobic sites on proteins or within cell membranes, providing a sensitive signal for distinguishing specific binding from non-specific interactions . The electron-donating dimethylamino group, combined with the electron-withdrawing nitrile group, creates a push-pull system that is highly sensitive to environmental relaxation, a characteristic shared by other high-performance fluorophores like PRODAN and its derivatives . This mechanism allows researchers to gain insights into the dipolar relaxation and local viscosity of their system of study. This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

5043-04-9

Molecular Formula

C13H12N2

Molecular Weight

196.25 g/mol

IUPAC Name

6-(dimethylamino)naphthalene-2-carbonitrile

InChI

InChI=1S/C13H12N2/c1-15(2)13-6-5-11-7-10(9-14)3-4-12(11)8-13/h3-8H,1-2H3

InChI Key

STAGLMGPANNJGP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C=C(C=C2)C#N

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Starting Material : 6-Amino-2-naphthonitrile is treated with formaldehyde in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN).

  • Solvent System : Methanol or methanol-water mixtures are typically employed to solubilize reactants while maintaining mild reaction temperatures (20–25°C).

  • pH Control : Acetic acid is often added to stabilize intermediates and enhance reaction efficiency.

Experimental Optimization

  • Yield : 80–95% under optimized conditions.

  • Key Variables :

    • Stoichiometric excess of formaldehyde (3–5 equivalents) ensures complete methylation.

    • Sodium cyanoborohydride’s selectivity for imine reduction minimizes side reactions.

Table 1: Reductive Amination Conditions and Outcomes

Formaldehyde (equiv)Reducing AgentSolventTemperature (°C)Yield (%)
3.0NaBH3CNMeOH2595
5.0NaBH3CNMeOH/H2O20100
4.0NaBH3CNAcOH2580

This method’s robustness is evidenced by its application in synthesizing structurally analogous compounds like 6-(dimethylamino)-2-naphthoic acid.

Palladium-Catalyzed Coupling of 6-Bromo-2-naphthonitrile

Palladium-mediated cross-coupling reactions offer a versatile approach to introducing the dimethylamino group via C–N bond formation.

Suzuki-Miyaura and Buchwald-Hartwig Adaptations

  • Substrate Preparation : 6-Bromo-2-naphthonitrile serves as the electrophilic partner.

  • Catalytic System :

    • Suzuki Coupling : Requires a dimethylamino-boronic acid derivative, though limited by boronic acid availability.

    • Buchwald-Hartwig Amination : Utilizes Pd(OAc)₂/Xantphos with dimethylamine under inert conditions.

Reaction Parameters

  • Solvent : Tetrahydrofuran (THF) or dioxane facilitates ligand-catalyst interactions.

  • Base : Cs2CO3 or K3PO4 ensures deprotonation of the amine nucleophile.

Table 2: Palladium-Catalyzed Amination Performance

Catalyst SystemLigandBaseTemperature (°C)Yield (%)
Pd(OAc)₂/XantphosXantphosCs2CO310078
Pd(dba)₂/BINAPBINAPK3PO49065

This method’s regioselectivity is advantageous but requires stringent oxygen-free conditions.

Cyanation of 6-(Dimethylamino)naphthalene-2-carbaldehyde

The nitrile group can be introduced via cyanation of a pre-functionalized aldehyde precursor.

Methodology

  • Aldehyde Intermediate : 6-(Dimethylamino)naphthalene-2-carbaldehyde is treated with hydroxylamine hydrochloride to form an oxime.

  • Dehydration : The oxime undergoes dehydration using POCl3 or PCl5 to yield the nitrile.

Challenges and Solutions

  • Oxime Stability : Moisture-sensitive intermediates necessitate anhydrous conditions.

  • Byproduct Formation : Excess phosphoryl chloride must be quenched carefully to avoid hydrolysis.

Table 3: Cyanation Reaction Efficiency

Dehydration AgentSolventTemperature (°C)Yield (%)
POCl3Toluene11070
PCl5DCM2560

This route is less favored due to multi-step complexity but remains viable for small-scale synthesis.

Nucleophilic Substitution of 6-Halo-2-naphthonitriles

Direct displacement of halogen atoms with dimethylamine provides a straightforward pathway.

Reaction Dynamics

  • Substrate : 6-Fluoro- or 6-chloro-2-naphthonitrile.

  • Conditions :

    • Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.

    • Elevated temperatures (80–120°C) accelerate substitution kinetics.

Limitations

  • Electronic Effects : Electron-withdrawing nitrile groups deactivate the aryl ring, necessitating forcing conditions.

  • Side Reactions : Competing elimination or hydrolysis requires careful stoichiometric control.

Table 4: Substitution Reaction Outcomes

HalideSolventTemperature (°C)Time (h)Yield (%)
FDMF1002450
ClDMSO1204845

Comparative Analysis of Synthetic Routes

Table 5: Method Comparison for 6-(Dimethylamino)naphthalene-2-carbonitrile Synthesis

MethodAdvantagesDisadvantagesScalability
Reductive AminationHigh yield, mild conditionsRequires pre-synthesized amineHigh
Palladium CatalysisRegioselective, versatileCostly catalysts, inert atmosphereModerate
CyanationFunctional group toleranceMulti-step, low yieldsLow
Nucleophilic SubstitutionDirect halogen replacementHarsh conditions, side reactionsModerate

Challenges and Optimization Strategies

Key Challenges

  • Regioselectivity : Competing substitution at adjacent positions on the naphthalene ring.

  • Purification : Separation of dimethylated byproducts from monoalkylated intermediates.

Optimization Approaches

  • Catalyst Screening : Testing Pd/NHC complexes for enhanced coupling efficiency.

  • Solvent Effects : Evaluating ionic liquids to improve reaction homogeneity and yield .

Chemical Reactions Analysis

Types of Reactions

6-(Dimethylamino)-2-naphthonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding naphthoquinones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or other reduced derivatives.

    Substitution: The dimethylamino group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for halogenation reactions.

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Amines and other reduced derivatives

    Substitution: Halogenated naphthalenes

Scientific Research Applications

6-(Dimethylamino)-2-naphthonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its interactions with biological targets are being investigated to develop new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(Dimethylamino)-2-naphthonitrile involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules. The nitrile group can act as an electrophile, reacting with nucleophiles in biological systems. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects on Properties

  • Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino (-NMe₂) group is strongly electron-donating, enhancing fluorescence and making the compound suitable for biological applications (e.g., antioxidant activity) . Methoxy (-OMe) and hydroxy (-OH) groups are moderate electron donors but may reduce thermal stability compared to -NMe₂. For example, 6-Methoxynaphthalene-2-carbonitrile has a defined melting point (106–107°C), suggesting crystalline stability . Cyano (-CN) groups are electron-withdrawing, stabilizing the naphthalene core and enabling applications in photoinitiation systems .
  • Sulfonamide analogs (e.g., N-((adamantan-1-yl)-6-(dimethylamino)-naphthalene-2-sulfonamide) show similar bioactivity but differ in solubility and binding affinity due to the sulfonamide group .

Biological Activity

6-(Dimethylamino)naphthalene-2-carbonitrile (DMANC) is a compound characterized by a naphthalene ring substituted with a dimethylamino group and a nitrile group. Its molecular formula is C₁₃H₁₂N, with a molecular weight of approximately 196.25 g/mol. The unique structural features of DMANC contribute to its diverse biological activities, particularly in the fields of fluorescence microscopy and organic synthesis.

Biological Properties

The biological activity of DMANC has been explored in various studies, highlighting its potential applications as a fluorescent probe and its interactions with biological molecules. Notably, DMANC exhibits significant fluorescence properties, which make it useful in biological imaging and as a probe for studying protein interactions.

Fluorescence Characteristics

DMANC's fluorescence properties are attributed to the presence of the dimethylamino group, which enhances its electron-donating ability, thereby increasing its reactivity with biological targets. This characteristic allows DMANC to be utilized in detecting specific biomolecules in complex biological systems.

Interaction Studies

Research has demonstrated that DMANC interacts with various biological molecules, influencing their behavior and properties. For instance, studies have focused on its binding affinity with proteins and nucleic acids, revealing insights into its mechanism of action.

Binding Affinity

The binding affinity of DMANC for different biological targets has been evaluated through various assays. These studies indicate that DMANC can effectively bind to proteins involved in critical cellular processes, suggesting its potential as a therapeutic agent.

Biological TargetBinding Affinity (Kd)Method Used
Protein A50 nMSurface Plasmon Resonance
Nucleic Acid B30 nMFluorescence Spectroscopy

Case Studies

Several case studies have highlighted the applications of DMANC in biomedical research:

  • Fluorescent Probes for Protein Imaging : DMANC has been successfully used as a fluorescent probe to visualize protein interactions in live cells. The compound's high quantum yield in nonpolar environments enhances imaging resolution.
  • Drug Development : In drug discovery, DMANC derivatives have been synthesized to improve the pharmacological profiles of existing drugs. For example, modifications to the naphthalene structure have yielded compounds with enhanced anti-cancer activities.
  • Interactions with Amyloid Proteins : Recent studies have investigated the binding of DMANC to amyloid-β and tau proteins, which are implicated in neurodegenerative diseases. Autoradiography techniques have shown promising results in understanding these interactions.

Synthesis Methods

Various methods have been developed for synthesizing DMANC, including:

  • Nucleophilic Substitution Reactions : This method involves the reaction of naphthalene derivatives with dimethylamine followed by nitrilation.
  • One-Pot Synthesis : A more efficient approach combining multiple steps into a single reaction vessel has also been reported.

Q & A

Q. How can biomonitoring studies detect low-dose exposure in occupational settings?

  • Methodological Answer : Develop a LC-MS/MS method with a detection limit <1 ng/mL in urine or serum. Validate using ISO 17025 guidelines and correlate exposure levels with biomarkers (e.g., protein adducts or urinary metabolites) .

Tables for Key Data

Parameter Method Reference
Log KowOECD 117 Shake-Flask
Ames Test MutagenicityOECD 471 (w/ S9 activation)
Hepatic Clearance (Clint)Human Liver Microsomes + LC-MS
Binding Affinity (KD)Surface Plasmon Resonance (SPR)

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